molecular formula C21H22ClN3O4 B7542708 4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide

4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide

Cat. No. B7542708
M. Wt: 415.9 g/mol
InChI Key: DHFNIHXCDGTGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide is a chemical compound that belongs to the class of morpholine carboxamides. It is commonly referred to as CBP-307 and is known to have potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

CBP-307 works by inhibiting the activity of certain enzymes and receptors, including histone deacetylases and the cannabinoid receptor CB1. This leads to changes in gene expression and cellular signaling pathways, resulting in a reduction in disease symptoms. CBP-307 has also been found to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
CBP-307 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. CBP-307 has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

CBP-307 has several advantages for lab experiments, including its high potency and specificity for certain targets, as well as its ability to penetrate the blood-brain barrier. However, its limited solubility and stability can pose challenges for experimental design and interpretation of results.

Future Directions

There are several areas for future research on CBP-307. One area is the development of more efficient synthesis methods and analogs with improved pharmacological properties. Another area is the identification of new therapeutic applications for CBP-307, particularly in the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of CBP-307 to ensure its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of CBP-307 involves the reaction of 4-morpholine-2-carboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 3-phenylpropanoyl chloride to form the final compound, CBP-307. Alternative synthesis methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

CBP-307 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of certain enzymes and receptors, leading to a reduction in disease symptoms. CBP-307 has also been used as a tool compound in drug discovery and development, helping to identify new targets and pathways for drug development.

properties

IUPAC Name

4-[3-[(2-chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c22-16-9-5-4-8-15(16)21(28)24-17(14-6-2-1-3-7-14)12-19(26)25-10-11-29-18(13-25)20(23)27/h1-9,17-18H,10-13H2,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFNIHXCDGTGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.